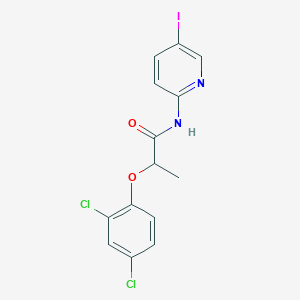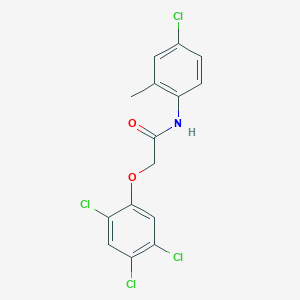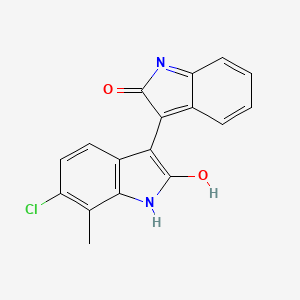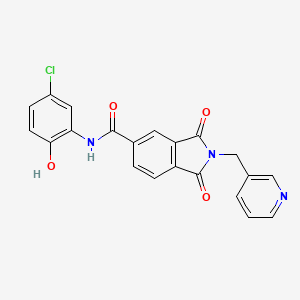
2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamide derivatives and has been found to exhibit potent and selective antagonistic activity against the P2X7 receptor.
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide exerts its pharmacological effects by selectively antagonizing the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in various tissues, including the central nervous system, immune system, and bone. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. By selectively antagonizing the P2X7 receptor, 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide has been found to exhibit various biochemical and physiological effects in preclinical studies. These effects include the inhibition of pro-inflammatory cytokine release, the reduction of pain and inflammation, and the improvement of cognitive function in animal models of neurodegenerative disorders. Additionally, 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide has been found to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide has several advantages for use in lab experiments. It exhibits high potency and selectivity for the P2X7 receptor, which allows for precise modulation of this target. Additionally, 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide has been extensively studied in preclinical models, which provides a wealth of data on its pharmacological effects and potential therapeutic applications. However, 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide also has some limitations for use in lab experiments. It exhibits poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide has not yet been tested in clinical trials, which limits our understanding of its safety and efficacy in humans.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide. One potential direction is to further investigate its therapeutic potential in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the synthesis of 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide to improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide in humans, which would provide valuable information for its potential use as a therapeutic agent.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of chronic pain and inflammation. Additionally, 2-(2,4-dichlorophenoxy)-N-(5-iodo-2-pyridinyl)propanamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2IN2O2/c1-8(21-12-4-2-9(15)6-11(12)16)14(20)19-13-5-3-10(17)7-18-13/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGROFZHIGWNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)I)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-iodopyridin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112416.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4112427.png)
![methyl 2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B4112435.png)


![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
![2-(4-chloro-5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4112451.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4112464.png)



![ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4112499.png)
![1-(4-fluorophenyl)-4-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4112513.png)